molecular formula C17H11NO3S B2635687 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 109601-85-6

3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2635687
CAS No.: 109601-85-6
M. Wt: 309.34
InChI Key: RZLXLGUGLZGEFR-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one is a heterocyclic compound combining a benzothiazole moiety with a coumarin (chromen-2-one) scaffold. The methoxy (-OCH₃) substituent at the 7-position enhances lipophilicity and may influence electronic properties, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-20-11-7-6-10-8-12(17(19)21-14(10)9-11)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXLGUGLZGEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 7-methoxy-2H-chromen-2-one under acidic conditions to form the desired product . The reaction is usually carried out in ethanol as a solvent and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Cell Line IC50 (µM) Effect
MCF-7 (Breast)1.94Induces apoptosis
HCT116 (Colon)0.9Inhibits proliferation
A549 (Lung)3.46Cell cycle arrest

Antiviral Activity

The compound has also demonstrated antiviral properties against various viruses. Research indicates its effectiveness against Herpes Simplex Virus type 1 (HSV-1), where it significantly reduces viral plaque formation.

  • Study Findings : In vitro studies showed a reduction in viral load by up to 61% when treated with the compound . The mechanism involves inhibition of viral replication and interference with viral entry into host cells.

Antibacterial Activity

In addition to its anticancer and antiviral properties, 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus15 µg/mLEffective
Escherichia coli20 µg/mLModerate
Salmonella typhimurium25 µg/mLModerate

Case Studies and Research Insights

  • Anticancer Studies : A study published in PMC evaluated the compound's effect on MCF-7 cells, showing a significant increase in active caspase levels and subsequent apoptosis . Further research is needed to explore its potential as a lead compound for breast cancer treatment.
  • Antiviral Efficacy : Research on benzothiazole derivatives has indicated that modifications can enhance antiviral properties. The incorporation of specific substituents has been linked to increased potency against viral infections .
  • Antibacterial Mechanisms : A comparative study on various benzothiazole derivatives highlighted that structural modifications can significantly impact antibacterial efficacy. The presence of methoxy groups was found to enhance activity against certain bacterial strains .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs occur at the coumarin’s 7-position and the benzothiazole’s substitution pattern. Below is a comparative analysis:

Compound Name Substituent at 7-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(1,3-Benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one -OCH₃ C₁₇H₁₁NO₃S 325.34 g/mol Fluorescence, potential anticancer activity
3-(1,3-Benzothiazol-2-yl)-7-((2-methyl-2-propenyl)oxy)-2H-chromen-2-one -O-(2-methylpropenyl) C₂₀H₁₅NO₃S 349.40 g/mol Increased lipophilicity; used in coordination chemistry
3-(1,3-Benzothiazol-2-yl)-7-(cinnamyloxy)-2H-chromen-2-one -O-(E-cinnamyl) C₂₄H₁₇NO₃S 423.46 g/mol Enhanced π-π stacking; antimicrobial applications
3-Benzothiazol-2-yl-7-hydroxy-4H-chromen-4-one -OH (4-keto coumarin) C₁₆H₉NO₃S 295.31 g/mol Higher polarity; antioxidant activity
3-Benzothiazol-2-yl-6-ethyl-2-methyl-7-(trifluoromethylbenzyloxy)chromen-4-one -O-(4-CF₃-benzyl) C₂₇H₂₀F₃NO₃S 519.51 g/mol Electron-withdrawing effects; improved metabolic stability

Key Observations :

  • Methoxy vs.
  • Alkoxy vs. Aromatic Substituents : Bulky groups like cinnamyloxy () increase molecular weight and steric hindrance, which may affect binding to biological targets compared to the smaller methoxy group.

Biological Activity

3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one is a compound belonging to the chromone class, characterized by its unique heterocyclic structure that includes both benzothiazole and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one is C17H13NO3SC_{17}H_{13}NO_3S, with a molecular weight of approximately 309.35 g/mol. The compound features a chromenone core with a benzothiazole moiety at the 3-position and a methoxy group at the 7-position, contributing to its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one. For instance, related benzothiazolone analogs have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) with IC50 values ranging from 0.008μM0.008\,\mu M to 2.42μM2.42\,\mu M .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
26Z EA.hy9260.13 ± 0.01
26Z MDA-MB-2311.35 ± 0.42
26Z HT-290.008 ± 0.001
26Z MCF-72.42 ± 0.48

These findings suggest that the presence of the benzothiazole moiety may enhance the anticancer activity through mechanisms such as microtubule disruption and inhibition of angiogenesis.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar benzothiazole derivatives have demonstrated significant activity against various bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as 6.25μg/mL6.25\,\mu g/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Benzothiazole AE. coli6.25
Benzothiazole BPseudomonas aeruginosa30
Benzothiazole CStaphylococcus aureus32

The biological activity of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one may be attributed to several mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
  • Inhibition of Angiogenesis : Compounds like those derived from benzothiazoles inhibit endothelial cell migration and proliferation, crucial for tumor growth.
  • Antimicrobial Mechanisms : The presence of heteroatoms in the structure may enhance interaction with microbial enzymes or disrupt cellular processes.

Case Studies

A notable study focused on synthesizing a series of benzothiazole derivatives to evaluate their MEK inhibition potential demonstrated that certain analogs exhibited up to 60.7%60.7\% inhibition at 1μM1\mu M concentration . This suggests that structural modifications can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one, and how are they determined experimentally?

  • Answer : The compound has a molecular formula of C₃₄H₄₅NO₃S, a molecular weight of 547.791 g/mol, and a melting point of 135–136°C . Key characterization methods include:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Differential Scanning Calorimetry (DSC) or capillary melting point apparatus for thermal properties.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Answer :

  • ¹H and ¹³C NMR : To assign protons and carbons in the benzothiazole and coumarin moieties. For example, the methoxy group at position 7 typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
  • FT-IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin lactone) .
  • UV-Vis Spectroscopy : To analyze π→π* transitions in the conjugated system .

Advanced Research Questions

Q. How can synthetic routes for 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one be optimized to improve yield and purity?

  • Answer :

  • Thiazole Ring Formation : React 2-aminobenzenethiol with a coumarin-aldehyde derivative under acidic conditions (e.g., HCl/EtOH) to form the benzothiazole ring .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
  • Yield Optimization : Control reaction temperature (80–100°C) and stoichiometry (1:1 molar ratio of precursors) .

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

  • Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on resolving torsional angles in the benzothiazole-coumarin linkage .
  • Validation Tools : Employ PLATON or CCDC Mercury to check for hydrogen bonding and π-π stacking interactions, which stabilize the crystal lattice .

Q. How can researchers assess the biological activity of this compound, particularly in antitumor or antimicrobial contexts?

  • Answer :

  • In Vitro Assays :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial Testing : Broth microdilution method (CLSI guidelines) against Gram-positive/negative bacteria .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA topoisomerase II or mycobacterial enzymes .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence its stability?

  • Answer :

  • Hydrogen Bonding : The coumarin carbonyl (C=O) and benzothiazole N atoms form intermolecular H-bonds with adjacent methoxy groups, as shown in graph-set analysis (e.g., R₂²(8) motifs) .
  • π-π Stacking : Aromatic rings (benzothiazole and coumarin) align face-to-face, with centroid distances of 3.5–4.0 Å, enhancing thermal stability .

Methodological Considerations

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Answer :

  • Reproducibility Checks : Compare data across multiple batches synthesized under identical conditions.
  • Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98% and rule out polymorphic variations .

Q. What strategies are recommended for derivatizing this compound to enhance its bioactivity?

  • Answer :

  • Functional Group Modification : Introduce electron-withdrawing groups (e.g., nitro at position 8) to increase electrophilicity and interaction with biological targets .
  • Metal Complexation : Synthesize Au(III) or Pt(II) complexes using phosphine ligands to exploit metal-mediated cytotoxicity, as demonstrated in related coumarin derivatives .

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